- Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate CancerACS Medicinal Chemistry Letters, 2021, 12(8), 1245-1252,
Cas no 951753-87-0 (5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile)

951753-87-0 structure
Produktname:5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
CAS-Nr.:951753-87-0
MF:C8H2F3N3S
MW:229.181789875031
MDL:MFCD18382742
CID:2449979
PubChem ID:25019980
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-isothiocyanato-3-(trifluoromethyl)picolinonitrile
- 5-Isothiocyanato-3-(trifluoromethyl)2-cyanopyridine
- 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile (ACI)
- 2-Cyano-5-(isothiocyanato)-3-(trifluoromethyl)pyridine
- MFCD18382742
- (5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile)
- AT17809
- 951753-87-0
- 5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile
- AS-84072
- SCHEMBL908840
- SY129080
- 5-Isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile
- DB-203271
- AC-31087
- 5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile
- 5-isothiocyanato-3-trifluoromethylpyridine-2-carbonitrile
-
- MDL: MFCD18382742
- Inchi: 1S/C8H2F3N3S/c9-8(10,11)6-1-5(14-4-15)3-13-7(6)2-12/h1,3H
- InChI-Schlüssel: NQNLQGJLAVDALO-UHFFFAOYSA-N
- Lächelt: N#CC1C(C(F)(F)F)=CC(N=C=S)=CN=1
Berechnete Eigenschaften
- Genaue Masse: 228.99215274g/mol
- Monoisotopenmasse: 228.99215274g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 15
- Anzahl drehbarer Bindungen: 1
- Komplexität: 326
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topologische Polaroberfläche: 81.1Ų
Experimentelle Eigenschaften
- Dichte: 1.41±0.1 g/cm3 (20 ºC 760 Torr),
- Löslichkeit: Fast unlöslich (0,053 g/l) (25°C),
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD452-1g |
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile |
951753-87-0 | 98% | 1g |
197.0CNY | 2021-07-10 | |
TRC | I117520-2.5g |
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile |
951753-87-0 | 2.5g |
$ 635.00 | 2022-06-02 | ||
Chemenu | CM327941-100g |
5-isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |
951753-87-0 | 95%+ | 100g |
$612 | 2021-08-18 | |
eNovation Chemicals LLC | Y1194128-25g |
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |
951753-87-0 | 95% | 25g |
$265 | 2024-07-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY129080-1g |
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile |
951753-87-0 | ≥95% | 1g |
¥129.00 | 2024-07-09 | |
Aaron | AR01DEET-5g |
5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |
951753-87-0 | 95% | 5g |
$68.00 | 2025-02-12 | |
Aaron | AR01DEET-1g |
5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |
951753-87-0 | 95% | 1g |
$19.00 | 2025-02-12 | |
A2B Chem LLC | AX03721-5g |
5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |
951753-87-0 | 98% | 5g |
$55.00 | 2024-07-18 | |
eNovation Chemicals LLC | Y1111520-25g |
5-isothiocyanato-3-(trifluoromethyl)picolinonitrile |
951753-87-0 | 97% | 25g |
$360 | 2025-02-22 | |
abcr | AB583034-10g |
5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile; . |
951753-87-0 | 10g |
€252.00 | 2024-04-15 |
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Chloroform , Dimethylacetamide , Water ; 0.5 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Solvents: Chloroform , Water ; 12 h, rt
Referenz
- Discovery of pyridine tetrahydroisoquinoline thiohydantoin derivatives with low blood-brain barrier penetration as the androgen receptor antagonistsEuropean Journal of Medicinal Chemistry, 2020, 192,,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Water ; 4 h, rt
Referenz
- Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancerBioorganic & Medicinal Chemistry, 2021, 31,,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Solvents: Chloroform , Dimethylacetamide , Water ; rt; 20 min, rt
Referenz
- Preparation of substituted thiohydantoin derivatives as androgen receptor antagonists, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Imidazole Solvents: Water ; 3 h, rt
Referenz
- Androgen receptor-regulator hydantoin derivatives and its application, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Dichloromethane , Water ; 16 h, rt
Referenz
- Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic ActivityMolecules, 2022, 27(18),,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Dichloromethane ; 20 h, 5 - 10 °C
Referenz
- Preparation method of 5-isothiocyanato-3-trifluoromethyl-2-cyanopyridine, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Solvents: Toluene ; 12 h, 110 °C
Referenz
- Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith, World Intellectual Property Organization, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; 10 °C → 30 °C; 30 °C → 10 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 6 - 7
Referenz
- Process for preparing apalutamide, United States, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Solvents: Dichloromethane , Water ; rt; 16 h, rt
Referenz
- Processes for the preparation of Apalutamide and intermediates thereof, United States, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Solvents: Methanol ; rt; 5 h, 25 °C
Referenz
- Nitrogen heterocycles as androgen receptor and phosphodiesterase dual inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Chloroform , Dimethylacetamide , Water ; 0.5 h, rt
Referenz
- Discovery of JNJ-63576253: A Clinical Stage Androgen Receptor Antagonist for F877L Mutant and Wild-Type Castration-Resistant Prostate Cancer (mCRPC)Journal of Medicinal Chemistry, 2021, 64(2), 909-924,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Solvents: Water ; rt; 4 h, rt
Referenz
- Preparation of aromatic ring and cyclic lactide-containing thiohydantoin compound and its application as androgen receptor antagonists for the treatment of prostate cancer, China, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Acetone ; rt; 1 - 3 h, rt
Referenz
- Preparation method of apalutamide and its intermediates, China, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Water ; 2 h, 25 °C
Referenz
- Synthesis of thiohydantoins, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Solvents: Water ; 2 h, rt
Referenz
- Preparation of hydantoins as androgen receptor modulators for the treatment of prostate cancer and other androgen receptor-associated diseases., World Intellectual Property Organization, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Solvents: Acetone ; rt; 1 - 3 h, rt
Referenz
- Preparation of thiodiazaspiro compound and its intermediates, China, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium bisulfate Solvents: Xylene ; 6 h, reflux
Referenz
- Pyridylthiourea derivatives and preparation method and application thereof in preparing apalutamide, China, , ,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Sulfur Solvents: Chloroform ; rt → 60 °C
Referenz
- Preparation of 5-isothiocyanato-3-(trifluoromethyl)-2-pyridinecarbonitrile, China, , ,
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Raw materials
- 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile
- Triethylenediamine
- 2,2-difluoro-2-triphenylphosphaniumylacetate
- 1-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)thiourea
- N-[6-Cyano-5-(trifluoromethyl)-3-pyridinyl]carbamodithioic acid
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Preparation Products
5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile Verwandte Literatur
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
951753-87-0 (5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile) Verwandte Produkte
- 2228750-96-5(2-4-(methoxycarbonyl)-3-methylphenylacetic acid)
- 2228857-27-8(1-amino-3-{1-methyl-1H-pyrrolo2,3-bpyridin-3-yl}propan-2-ol)
- 2385142-60-7(3,\u200b7-\u200bBis(1,\u200b1-\u200bdimethylethoxy)\u200bcarbonyl\u200baminoheptanoic Acid)
- 1226799-20-7(2-ethyl-2H,3H-thieno3,4-b1,4dioxine)
- 1105203-43-7(2-{3-[2-(3,4-dimethoxyphenyl)acetamido]-2H,4H,6H-thieno[3,4-c]pyrazol-2-yl}-N-propylacetamide)
- 2228195-18-2(1-ethenyl-4-(oxiran-2-yl)-1H-pyrazole)
- 1806952-20-4(2-(Difluoromethyl)-6-iodo-5-methylpyridine-3-carboxaldehyde)
- 1361736-25-5(Dimethyl-[4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-3-trifluoromethyl-phenyl]-amine)
- 2228348-56-7(3-(4-cyclopropylphenyl)-3,3-difluoropropan-1-ol)
- 72682-71-4(suc-ala-ala-pro-nva-pna)
Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:951753-87-0)5-Isothiocyanato-3-(trifluoromethyl)-picolinonitrile

Reinheit:99%
Menge:25g
Preis ($):263.0